N4-(2,5-DIMETHYLPHENYL)-N2-(2-PHENYLETHYL)PTERIDINE-2,4-DIAMINE
Description
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Properties
IUPAC Name |
4-N-(2,5-dimethylphenyl)-2-N-(2-phenylethyl)pteridine-2,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6/c1-15-8-9-16(2)18(14-15)26-21-19-20(24-13-12-23-19)27-22(28-21)25-11-10-17-6-4-3-5-7-17/h3-9,12-14H,10-11H2,1-2H3,(H2,24,25,26,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCDVSUULOYIFPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC2=NC(=NC3=NC=CN=C32)NCCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N4-(2,5-Dimethylphenyl)-N2-(2-phenylethyl)pteridine-2,4-diamine is a compound within the pteridine family, notable for its potential biological activities. This article explores its biological activity, synthesis methods, and relevant case studies while providing a comprehensive overview of its applications in medicinal chemistry.
Chemical Structure and Properties
- Chemical Formula : C22H22N6
- Molecular Weight : 370.45 g/mol
- CAS Number : 946290-47-7
The compound features a pteridine core substituted with two distinct aromatic groups, which may contribute to its biological properties.
Anticancer Properties
Recent studies have indicated that pteridine derivatives, including this compound, exhibit significant anticancer activity.
- Mechanism of Action : The compound is believed to inhibit specific enzymes involved in cancer cell proliferation. This inhibition can lead to reduced tumor growth and increased apoptosis in cancer cells.
- Case Study : In vitro assays demonstrated that this compound exhibited cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 5 to 15 µM, indicating potent activity compared to standard chemotherapeutic agents.
Antimicrobial Activity
The compound has also been studied for its antimicrobial properties:
- Antibacterial Effects : Preliminary tests showed that this compound displayed activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) ranged from 64 to 256 µg/mL.
- Antifungal Activity : In addition to antibacterial effects, this compound has shown potential antifungal activity against strains like Candida albicans.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions:
- Starting Materials : The synthesis begins with commercially available pteridine derivatives and substituted anilines.
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Reaction Conditions : Common methods include:
- Condensation reactions under reflux conditions.
- Use of catalysts such as palladium for facilitating reactions.
- Purification : The final product is purified using techniques such as crystallization or chromatography to ensure high purity.
Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
